molecular formula C12H12N2O3 B2670843 Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 261714-85-6

Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2670843
CAS RN: 261714-85-6
M. Wt: 232.239
InChI Key: BZZGATYLQYGZTF-UHFFFAOYSA-N
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Description

Ethyl methylphenylglycidate, a compound with a somewhat similar structure, is an organic compound used in the flavor industry in artificial fruit flavors, particularly strawberry . It contains ester and epoxide functional groups .


Synthesis Analysis

A related compound, (1R)-(3-methylphenyl)ethan-1-amine, can be synthesized through a transaminase-mediated chiral selective transamination process . This involves the use of an enzyme, ATA-025, and dimethylsulfoxide as a co-solvent .


Chemical Reactions Analysis

Esters, which are a class of compounds that “Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate” may belong to, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and density can be determined experimentally. For example, Ethyl methylphenylglycidate is a colorless liquid that is insoluble in water .

Scientific Research Applications

Medicinal Chemistry Applications

Oxadiazole derivatives, including compounds structurally related to Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, have been extensively studied for their potential medicinal properties. For example, microwave-assisted synthesis has led to the creation of hybrid molecules containing oxadiazole and penicillanic or cephalosporanic acid moieties. These compounds exhibit antimicrobial, antilipase, and antiurease activities, suggesting their potential as therapeutic agents (Başoğlu et al., 2013). Similarly, synthesis and antimicrobial evaluation of some 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Corrosion Inhibition

Oxadiazole derivatives have also found applications as corrosion inhibitors. A study on Pyranpyrazole derivatives, including an oxadiazole ring, showed significant corrosion inhibition properties for mild steel, which is useful for industrial applications like the pickling process. These findings underscore the potential of oxadiazole derivatives in protecting metals from corrosion, supported by experimental and quantum chemical studies (Dohare et al., 2017).

Material Science

In material science, oxadiazole derivatives have been explored for their unique properties. For instance, the synthesis of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives has been reported, which serve as versatile building blocks in medicinal chemistry. These compounds could be integrated into biologically relevant molecules, highlighting their utility in developing new materials with potential biological applications (Jakopin, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, Bevantolol, a beta-1 adrenoceptor antagonist, inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, Tris[2-(dimethylamino)ethyl]amine is classified as causing severe skin burns and eye damage .

properties

IUPAC Name

ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZGATYLQYGZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

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